molecular formula C10H18O B1583488 9-Decenal CAS No. 39770-05-3

9-Decenal

Cat. No. B1583488
CAS RN: 39770-05-3
M. Wt: 154.25 g/mol
InChI Key: AKMSQWLDTSOVME-UHFFFAOYSA-N
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Description

9-Decenal is a chemical compound with the molecular formula C10H18O . It has an average mass of 154.249 Da and a mono-isotopic mass of 154.135757 Da . It is also known by other names such as Costenal and Dec-9-enal .


Molecular Structure Analysis

The molecular structure of 9-Decenal consists of 10 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . It has a density of 0.8±0.1 g/cm3, a boiling point of 220.2±19.0 °C at 760 mmHg, and a flash point of 83.5±10.6 °C .


Physical And Chemical Properties Analysis

9-Decenal has several physical and chemical properties. It has a density of 0.8±0.1 g/cm3, a boiling point of 220.2±19.0 °C at 760 mmHg, and a flash point of 83.5±10.6 °C . It also has a molar refractivity of 48.3±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 186.0±3.0 cm3 .

Scientific Research Applications

TRPM4 Channel Inhibition

  • 9-Phenanthrol , a phenanthrene derivative, has been identified as a specific inhibitor of the TRPM4 channel, a Ca2+-activated non-selective cation channel. Research suggests that 9-Phenanthrol modulates various physiological processes through TRPM4 current inhibition, potentially offering beneficial effects in pathological conditions such as smooth muscle contraction in bladder and cerebral arteries, neuron activity, heart function, and cell death reduction in lipopolysaccharide-induced cases. It exhibits cardioprotective effects against ischemia-reperfusion injuries and is considered for clinical applications due to its specificity for TRPM4 and minimal effects on other ion channels (Guinamard, Hof, & Del Negro, 2014).

Drug Delivery Systems

  • Research into 9-nitro-20(S)-camptothecin (9-NC) , a broad-spectrum antitumor drug, has led to the development of enzyme-sensitive, nuclear-targeted dual-functional polymeric micelles for enhanced drug delivery and antitumor efficacy. These micelles aim to overcome challenges such as structural instability, poor solubility, and low drug utilization in tumor tissues, showing promise for improved therapeutic outcomes (Sun et al., 2020).

HPV Inhibition

  • A carrageenan-based vaginal lubricant, Divine 9 , was studied for its efficacy in inhibiting HPV16 pseudovirus (PsV) infection in vitro. The study found that a significant majority of cervicovaginal lavage (CVL) samples had detectable PsV16 inhibition, suggesting that carrageenan-based lubricants could have potential as microbicides to prevent HPV infections (Novetsky et al., 2016).

Nitrification Inhibition in Agriculture

  • 1,9-Decanediol , identified as a biological nitrification inhibitor (BNI) from rice root exudates, has shown potential in mitigating nitrogen losses from agricultural soils by inhibiting soil nitrification and the activity of ammonia-oxidizing bacteria and archaea. This suggests its application in sustainable agriculture to reduce the environmental impact of nitrogen fertilizers (Lu et al., 2019).

Safety And Hazards

9-Decenal may be harmful if swallowed and can cause skin irritation . It is recommended to wash thoroughly after handling and to wear protective gloves . If skin irritation occurs, it is advised to get medical advice or attention .

Future Directions

The future directions of 9-Decenal research could involve its use in the flavor, pharmaceutical, agrochemical, and fragrance industries . For instance, the selective oxidation of 9-decen-1-ol to 9-decenal has been realized in silicon/glass microreactors under the impact of a specific catalyst . This opens up new possibilities for process optimization and scale-up .

properties

IUPAC Name

dec-9-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h2,10H,1,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMSQWLDTSOVME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052072
Record name 9-Decenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7052072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; aroma of cooked meat
Record name 9-Decenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1295/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

211.00 °C. @ 760.00 mm Hg
Record name 9-Decenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034848
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in most non-polar solvents, soluble (in ethanol)
Record name 9-Decenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1295/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.843-0.849
Record name 9-Decenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1295/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

9-Decenal

CAS RN

39770-05-3
Record name 9-Decenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39770-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 9-Decenal
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Decenal
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9-Decenal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-decenal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.640
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Record name 9-DECENAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E4C80798Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 9-Decenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034848
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

FIG. 40 shows a synthesis of PNCB which involves the cross-metathesis of vinyl borate pinacol ester (Matheson, D. S J Am Chem Soc (1960) 82, 4228-4233) with 9-decenal diethyl acetal (synthesized by the Swern oxidation of commercially available 9-decenol to yield 9-decenal, then protecting it as the acetal with ethanol and hydrochloric acid) with Catalyst 823 to yield the pinacol ester of 1-borodecenal diethyl acetal. This product was coupled with Z-1-iodohexene (Normant Org Syn VII, p 290-294) under Suzuki conditions as described by Miycuira Org Syn VIII p 532, to yield E-9,Z-11-hexadecadienal diethyl acetal. This material was purified by column chromatography, and the acetal was hydrolyzed in aqueous methanol and water with cat p-toluenesulfonic acid at 35° C. for 24 hours. E-9,Z-11-hexadecadienal was isolated by concentrating the reaction mixture and purified by column chromatography.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
vinyl borate pinacol ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
9-decenal diethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
E Cao, I Zuburtikudis, N Al-Rifai, M Roydhouse… - Processes, 2014 - mdpi.com
… Costenal (9-decenal) has an extremely powerful aldehydic … 9-decenal was not available but a mixture was obtained from Givaudan (90% decenal isomers, containing >50% of 9-decenal…
Number of citations: 9 www.mdpi.com
J Sun, X Han, B Yu - Synlett, 2005 - thieme-connect.com
… 1-Nonadecen-10-ol (8), prepared by addition of 9-decenal [16] with nonylmagnesium bromide, [17] was glycosylated with glucopyranosyl trifluoroacetimidate (4) under the catalysis of …
Number of citations: 27 www.thieme-connect.com
S Sakaguchi, Y Yamamoto, T Sugimoto… - The Journal of …, 1999 - ACS Publications
… It is of interest that [1-(trimethylsilyl)oxy]-1,10-undecadiene involving an enol moiety and a terminal double bond afforded exclusively 9-decenal, in which the enol moiety was selectively …
Number of citations: 17 pubs.acs.org
TL Potter, IS Fagerson - Journal of Agricultural and Food …, 1990 - ACS Publications
… In addition, 9-decenal was prepared by oxidation of 9-decen-l-ol following procedures outlined by Hannesian et al. (1981). The purity of all reference compounds was concluded to be …
Number of citations: 124 pubs.acs.org
JJ De Voss, JF Jamie, JT Blanchfield, MT Fletcher… - Tetrahedron, 1991 - Elsevier
The ketoaldehyde, 5-oxo-9-decenal (4) undergoes chemoselective addition to the aldehyde with either allyl or propargyl bromide under Luche-Barbier conditions. Oxymercuration-…
Number of citations: 6 www.sciencedirect.com
R Agrawal, ER Rati, SVN Vijayendra… - World Journal of …, 2000 - Springer
… Aldehydes like propanal, 9-decenal and 3-methylbutanal which were present in the unfermented batter gradually declined, probably due to conversion to other flavour constituents. …
Number of citations: 51 link.springer.com
TL Stuchinskaya, M Musawir, EF Kozhevnikova… - Journal of …, 2005 - Elsevier
… The oxidation of 9-decenol occurs chemoselectively to 9-decenal without affecting the position of the double bond (entries 12, 13). Therefore, the Ru–Co oxide catalysts possess both …
Number of citations: 68 www.sciencedirect.com
TL Stuchinskaya, IV Kozhevnikov - Catalysis Communications, 2003 - Elsevier
… Unsaturated primary alcohol 9-decenol is selectively oxidised to 9-decenal without double bond migration. Similar result has been obtained in the aerobic oxidation of 9-decenol …
Number of citations: 26 www.sciencedirect.com
M Richold, E Jones - Unpublished data submitted by EFFA to SCF, 1980
Number of citations: 8
AW Johnson - Unpublished data submitted by EFFA to SCF, 1980
Number of citations: 5

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